2,4-Dinitro(heptafluoroisopropyl)benzene
Description
2,4-Dinitro(heptafluoroisopropyl)benzene is an organic compound with the molecular formula C9H3F7N2O4 and a molar mass of 336.12 g/mol It is characterized by the presence of two nitro groups and a heptafluoroisopropyl group attached to a benzene ring
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7N2O4/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17(19)20)3-6(5)18(21)22/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKPUYGHSLFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro(heptafluoroisopropyl)benzene typically involves the nitration of heptafluoroisopropylbenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The by-products and waste generated during the process are managed through appropriate waste treatment and recycling methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro(heptafluoroisopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitro(heptafluoroisopropyl)benzene is an organic compound with the molecular formula and a molar mass of 336.12 g/mol. It has applications in scientific research, including its use as a reagent in organic synthesis and as a precursor for synthesizing more complex molecules. It is also employed in biochemical studies to investigate enzyme-catalyzed reactions and protein interactions and is utilized in the production of specialty chemicals and materials with unique properties.
Chemical Properties and Reactions
The synthesis of this compound typically involves the nitration of heptafluoroisopropylbenzene, using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective nitration at the 2 and 4 positions of the benzene ring.
This compound can undergo several types of chemical reactions:
- Oxidation: Under specific conditions, it can be oxidized to form corresponding oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The nitro groups can be reduced to form amino derivatives, using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
- Substitution: It can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents, such as amines or thiols, under appropriate conditions.
The presence of the heptafluoroisopropyl group imparts distinct chemical properties to this compound, such as increased stability and lipophilicity.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
- Biology: It is employed in biochemical studies to investigate enzyme-catalyzed reactions and protein interactions.
- Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Toxicological Profile
Toxicological studies of compounds with similar structures to this compound suggest they can exhibit significant toxicity, inducing oxidative stress and apoptosis in various cell lines. The mechanisms underlying the biological activity of fluorinated aromatic compounds often involve reactive oxygen species (ROS) generation, apoptosis induction, and enzyme inhibition. Research indicates that the pro-apoptotic activity observed in similar dinitro compounds is mediated through caspase activation, which is crucial for cell death pathways. In vitro studies using K562 cells (human leukemia cell line) showed that exposure to dinitro compounds resulted in increased caspase activity, indicative of apoptosis induction. Studies have also highlighted the persistence of fluorinated compounds in the environment, raising concerns over bioaccumulation and long-term ecological effects.
Disclaimer
Mechanism of Action
The mechanism of action of 2,4-Dinitro(heptafluoroisopropyl)benzene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways. The heptafluoroisopropyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and in biochemical studies.
1-Fluoro-2,4-dinitrobenzene: Commonly used in protein sequencing and biochemical research.
Uniqueness
2,4-Dinitro(heptafluoroisopropyl)benzene is unique due to the presence of the heptafluoroisopropyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous .
Biological Activity
2,4-Dinitro(heptafluoroisopropyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its toxicological effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features:
- Dinitro groups at the 2 and 4 positions on a benzene ring.
- A heptafluoroisopropyl substituent, which contributes to its hydrophobic characteristics.
Toxicological Profile
Toxicological studies indicate that compounds with similar structures can exhibit significant toxicity. For instance, research on related nitroaromatic compounds shows that they can induce oxidative stress and apoptosis in various cell lines. The following table summarizes key findings from toxicological assessments:
The mechanisms underlying the biological activity of fluorinated aromatic compounds often involve:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage.
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
- Enzyme Inhibition : Compounds may act as enzyme inhibitors affecting metabolic pathways.
Research indicates that the pro-apoptotic activity observed in similar dinitro compounds is mediated through caspase activation, which is crucial for cell death pathways .
Case Studies
- Cell Line Studies : In vitro studies using K562 cells (human leukemia cell line) showed that exposure to dinitro compounds resulted in increased caspase activity, indicative of apoptosis induction .
- Environmental Impact : Studies have highlighted the persistence of fluorinated compounds in the environment, raising concerns over bioaccumulation and long-term ecological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
